molecular formula C14H16BF3O4 B2472853 Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)- CAS No. 1383968-53-3

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-

Cat. No. B2472853
CAS RN: 1383968-53-3
M. Wt: 316.08
InChI Key: GAGQLUHYWFNBAD-UHFFFAOYSA-N
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Description

Benzoic acids are important organic molecules because they have found widespread applications in many fields . They can be converted into phenols via simple organic reagents at room temperature . This approach is compatible with various functional groups and heterocycles and can be easily scaled up .


Synthesis Analysis

The synthesis of phenols from benzoic acids is reported to be efficient and practical . This transformation has been leveraged as strategic steps to prepare bioactive molecules and unsymmetrical hexaarylbenzenes .


Molecular Structure Analysis

The molecular structure of related compounds like 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been characterized .


Chemical Reactions Analysis

The key migration step in the conversion of benzoic acids to phenols involves a free carbocation instead of a radical intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been characterized .

Scientific Research Applications

Synthesis and Crystallographic Studies

  • Compound Synthesis and Conformational Analysis : Benzoic acid derivatives like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized and analyzed for their molecular structures using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. These compounds were further evaluated using X-ray diffraction and density functional theory (DFT) to ascertain their molecular structures and physicochemical properties (Huang et al., 2021).

Fluorescent Prochelator Development

  • Fluorescent Prochelators for Metal Ion Detection : The development of boronic ester-based fluorescent prochelators like FloB, which respond to hydrogen peroxide and various metal ions by decreasing fluorescence, is a notable application. These prochelators reveal a fluorescein-tagged metal chelator upon oxidation by hydrogen peroxide, making them useful in detecting metal ions in cellular environments (Hyman & Franz, 2012).

Medicinal Chemistry and Cytoprotection

  • Enhancing Prochelators for Oxidative Stress Protection : Benzoic acid derivatives have been modified to improve their hydrolytic stability and efficiency in releasing chelators that sequester iron and protect cells against oxidative damage. For example, derivatives like (E)-N'-(5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)isonicotinohydrazide have shown improved stability and increased release of active chelators (Wang & Franz, 2018).

Directed Lithiation for Organic Synthesis

  • Ortho-Lithiated Benzoic Acids in Synthesis : The directed lithiation of benzoic acids, including those with ortho-lithiated species, has been studied for its applications in organic synthesis. This method provides routes to benzoic acids with various functionalities, expanding the scope of organic synthesis techniques (Bennetau et al., 1995).

Structure-Metabolism Relationships

  • Metabolism and Physicochemical Properties : Studies on substituted benzoic acids have explored their metabolic fates and the impact of physicochemical properties on these processes. This research provides insights into benzoate metabolism and the features of drug-metabolizing enzyme active sites (Ghauri et al., 1992).

Mechanism of Action

The mechanism of action for the conversion of benzoic acids to phenols involves a key migration step that includes a free carbocation .

Future Directions

Considering the abundance of benzoic acids and the utility of phenols, it is anticipated that the method of converting benzoic acids to phenols will find broad applications in organic synthesis .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-6-5-8(11(19)20)7-9(10)14(16,17)18/h5-7H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGQLUHYWFNBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-

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